molecular formula C24H22N2O2 B2684815 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 312606-49-8

7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2684815
CAS No.: 312606-49-8
M. Wt: 370.452
InChI Key: LIXVULYEMHLBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step often involves the condensation of an o-phenylenediamine with a suitable diketone under acidic or basic conditions to form the benzodiazepine core.

    Substitution Reactions: Subsequent steps involve the introduction of the methyl, phenyl, and benzoyl groups through various substitution reactions. These reactions may require specific catalysts and conditions, such as palladium-catalyzed coupling reactions or Friedel-Crafts acylation.

    Cyclization: The final step often involves cyclization to form the tetrahydro-1H-1,4-benzodiazepin-2-one structure, which may require specific reagents and conditions to ensure the correct formation of the ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzodiazepines on cellular processes. Its interactions with specific receptors can provide insights into the mechanisms of action of related drugs.

Medicine

Medically, this compound and its derivatives may have potential as therapeutic agents. Research into their pharmacological properties could lead to the development of new treatments for neurological disorders.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

What sets 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one apart is its specific substituents, which may confer unique pharmacological properties. The presence of the methyl and benzoyl groups can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects or side effect profiles compared to other benzodiazepines.

Properties

IUPAC Name

7-methyl-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-7-6-10-19(13-16)24(28)26-15-22(27)25-21-12-11-17(2)14-20(21)23(26)18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXVULYEMHLBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.